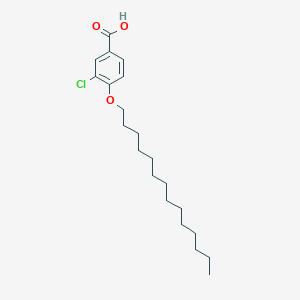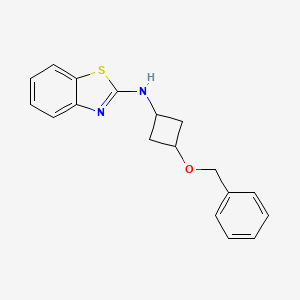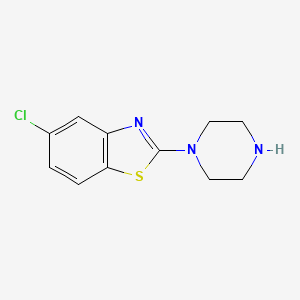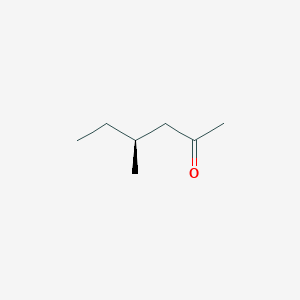
(S)-4-methyl-hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-methyl-hexan-2-one is an organic compound with the molecular formula C7H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-4-methyl-hexan-2-one can be synthesized through several methods. One common approach involves the oxidation of (S)-4-methyl-2-hexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-methyl-2-hexyn-1-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-methyl-hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol, (S)-4-methyl-2-hexanol, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carbonyl group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: (S)-4-Methyl-2-hexanol
Substitution: Various substituted ketones and alcohols
Aplicaciones Científicas De Investigación
(S)-4-methyl-hexan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. It serves as a model substrate for investigating the activity of various enzymes.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. It is explored for its role in the synthesis of biologically active compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (S)-4-methyl-hexan-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and substitution. The carbonyl group in the compound is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Comparación Con Compuestos Similares
(S)-4-methyl-hexan-2-one can be compared with other similar compounds, such as:
4-Methyl-2-pentanone: This compound has a similar structure but lacks the chiral center present in this compound. It is used in similar applications but does not exhibit the same stereochemical properties.
2-Hexanone: Another ketone with a similar carbonyl group, but with a different alkyl chain. It is used in different industrial applications and has distinct chemical properties.
4-Methyl-2-heptanone: This compound has a longer carbon chain and different physical properties. It is used in various chemical reactions and industrial processes.
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution studies. Its specific reactivity and applications distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(4S)-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
XUPXMIAWKPTZLZ-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)CC(=O)C |
SMILES canónico |
CCC(C)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



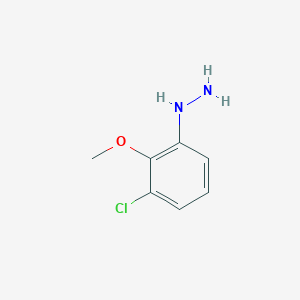
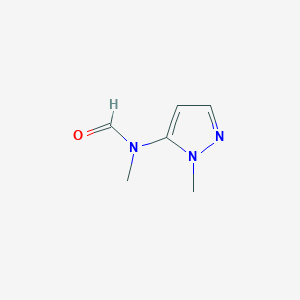

![[6-(3-Chloro-phenyl)-pyridin-2-yl]-methanol](/img/structure/B8340812.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxamide](/img/structure/B8340820.png)


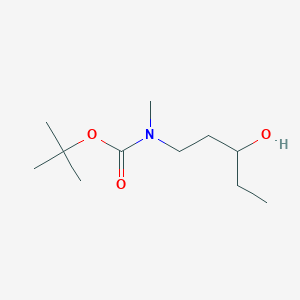
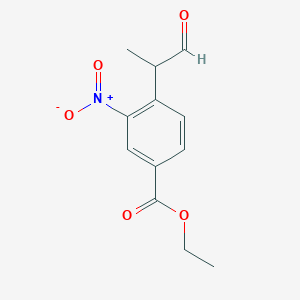
![3-(4-Methylphenyl-sulfonyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8340869.png)
